molecular formula C20H26N8 B6457970 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2548986-46-3

2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No. B6457970
CAS RN: 2548986-46-3
M. Wt: 378.5 g/mol
InChI Key: DECLHVNIMGHFRF-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system, which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds like “this compound” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The key starting material was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . The reaction mixture was heated on water after the addition of carbon disulfide .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given its reported potential as a CDK2 inhibitor , it could be further investigated for its potential in cancer treatment. Additionally, the synthesis process could be optimized for better yields and efficiency.

properties

IUPAC Name

4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-12-13(2)22-17(15-5-6-15)25-18(12)27-7-9-28(10-8-27)20-16-11-21-26(4)19(16)23-14(3)24-20/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECLHVNIMGHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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